Lauroyl-L-carnitine-d9 (chloride)
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Overview
Description
Lauroyl-L-carnitine-d9 (chloride) is a deuterium-labeled compound, specifically a derivative of Boc-L-Ala-OH. It is a stable isotope-labeled compound used primarily in scientific research. The compound has a molecular formula of C19H29D9ClNO4 and a molecular weight of 389.02 . Lauroyl-L-carnitine-d9 (chloride) is known for its role in energy metabolism and is synthesized in the liver from methionine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lauroyl-L-carnitine-d9 (chloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the molecule. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Lauroyl-L-carnitine-d9 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The compound is then purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Lauroyl-L-carnitine-d9 (chloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Lauroyl-L-carnitine-d9 (chloride) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Lauroyl-L-carnitine-d9 (chloride) involves its role in energy metabolism. It acts as an acylcarnitine, facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is crucial for the production of energy in the form of adenosine triphosphate (ATP). The compound targets enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .
Comparison with Similar Compounds
Similar Compounds
- Lauroyl-L-carnitine chloride
- Lauroyl-L-carnitine-d3 hydrochloride
- Dodecanoylcarnitine
Uniqueness
Lauroyl-L-carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and tracing metabolic pathways .
Properties
Molecular Formula |
C19H38ClNO4 |
---|---|
Molecular Weight |
389.0 g/mol |
IUPAC Name |
[(2R)-3-carboxy-2-dodecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H/t17-;/m1./s1/i2D3,3D3,4D3; |
InChI Key |
PDBBUDRTWRVCFN-KIYCHUIWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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